
N-(1-cyanocyclobutyl)-N-methyl-5-nitrothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-N-methyl-5-nitrothiophene-2-carboxamide, commonly known as CCT018159, is a small molecule that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as kinase inhibitors, which are molecules that target specific enzymes involved in cellular signaling pathways. CCT018159 has been shown to inhibit the activity of several kinases, including the protein kinase CK2, which has been implicated in various diseases such as cancer and neurodegenerative disorders.
作用机制
CCT018159 exerts its effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. CK2 has been shown to be overexpressed in many types of cancer, and its inhibition has been proposed as a potential therapeutic strategy. CCT018159 has also been shown to inhibit other kinases such as DYRK1A and PIM1, which are also involved in cellular signaling pathways.
Biochemical and Physiological Effects:
CCT018159 has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis, which are mechanisms that can lead to tumor regression. In neuronal cells, it has been shown to protect against oxidative stress and amyloid-beta toxicity, which are mechanisms that can contribute to neurodegeneration. However, the exact mechanisms by which CCT018159 exerts its effects are still not fully understood and require further investigation.
实验室实验的优点和局限性
CCT018159 has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and modified, which allows for the generation of analogs with potentially improved pharmacological properties. Another advantage is that it has been shown to have potent activity against several kinases, which makes it a useful tool for studying cellular signaling pathways. However, one limitation is that its specificity for CK2 and other kinases is not fully understood, which can lead to off-target effects. Another limitation is that its pharmacokinetic properties are not well characterized, which can make it difficult to determine optimal dosing regimens for in vivo studies.
未来方向
There are several future directions for research on CCT018159. One direction is to further investigate its specificity for CK2 and other kinases, which can help to identify potential off-target effects and improve its selectivity. Another direction is to study its pharmacokinetic properties in more detail, which can help to optimize dosing regimens for in vivo studies. Additionally, further studies are needed to elucidate the exact mechanisms by which CCT018159 exerts its effects, which can help to identify potential new therapeutic targets. Finally, the development of analogs with improved pharmacological properties can lead to the discovery of new drugs with potential therapeutic applications.
合成方法
The synthesis of CCT018159 involves several steps, starting with the reaction of 1-cyanocyclobutane with methylamine to form N-methyl-1-cyanocyclobutylamine. This intermediate is then reacted with 5-nitrothiophene-2-carboxylic acid to form the final product, CCT018159. The synthesis has been reported in several scientific publications and involves the use of various reagents and conditions to achieve high yields and purity of the final product.
科学研究应用
CCT018159 has been studied for its potential therapeutic applications in several disease models. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been proposed as a potential treatment for various types of cancer. It has also been studied for its potential neuroprotective effects, as CK2 has been implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-13(11(7-12)5-2-6-11)10(15)8-3-4-9(18-8)14(16)17/h3-4H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSANOBULDONKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(S1)[N+](=O)[O-])C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-5-nitrothiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

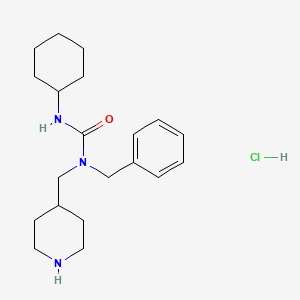
![(5-Fluorobenzo[b]thiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2787819.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-cyclohexylethyl)-1H-benzimidazole](/img/structure/B2787822.png)

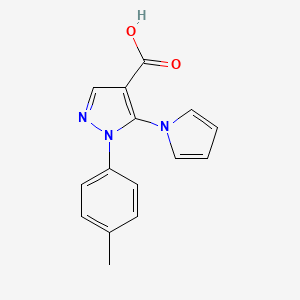
![(2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2787825.png)
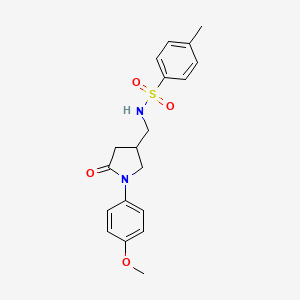
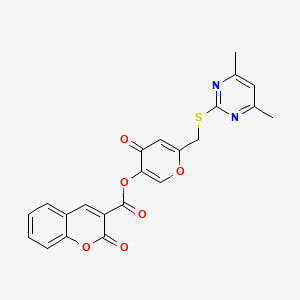

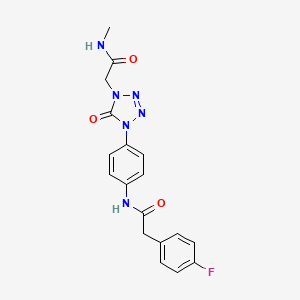
![(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2787833.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2787836.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2787840.png)